Bacterial Mutagenicity: CPAP Is Essentially Inactive Whereas Isomers CPP, BF, and CPAA Are Potent Mutagens
In the Salmonella typhimurium TM677 forward mutation assay conducted with Aroclor‑induced rat‑liver post‑mitochondrial supernatant (PMS), CPAP exhibited only slight mutagenic activity, whereas the isomeric C₁₈H₁₀ cyclopenta‑fused PAHs CPP, BF, and CPAA were each roughly twice as mutagenic as the potent reference carcinogen benzo[a]pyrene (BaP) [1]. CPAP’s response did not reach the threshold for a significant positive call, effectively making it a non‑mutagen in this system while its structural isomers displayed strong mutagenicity.
| Evidence Dimension | Mutagenic potency relative to benzo[a]pyrene |
|---|---|
| Target Compound Data | Cyclopent[hi]acephenanthrylene (CPAP) – only slightly active (inactive at tested concentrations) |
| Comparator Or Baseline | Cyclopenta[cd]pyrene (CPP), benzo[ghi]fluoranthene (BF), cyclopent[hi]aceanthrylene (CPAA) – all ~2× more mutagenic than BaP |
| Quantified Difference | >2‑fold lower mutagenic activity; CPAP is essentially inactive versus comparators that are twice the potency of BaP |
| Conditions | S. typhimurium TM677 forward mutation assay, + Aroclor‑induced rat‑liver PMS (5% v/v), 2‑h exposure, 8‑azaguanine selection |
Why This Matters
Investigators designing structure‑activity relationship (SAR) studies on combustion‑derived PAHs require a demonstrably non‑mutagenic C₁₈H₁₀ isomer as a benchmark; procuring CPAP instead of a generic C₁₈H₁₀ PAH ensures the low‑activity control needed for valid inter‑isomer comparisons.
- [1] Lafleur, A.L., et al. Bacterial and human cell mutagenicity study of some C₁₈H₁₀ cyclopenta‑fused polycyclic aromatic hydrocarbons associated with fossil fuels combustion. Environ. Health Perspect. 101, 146–152 (1993). View Source
